4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine moiety through an ether bond
Mechanism of Action
Target of Action
The primary targets of (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. This compound is a derivative of the pyrrolidine class of compounds , which are known to interact with a wide range of biological targets
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular signaling pathways, or modulating gene expression
Biochemical Pathways
The biochemical pathways affected by (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. Pyrrolidine derivatives have been found to interact with a wide range of biochemical pathways , so it is likely that this compound also affects multiple pathways
Preparation Methods
The synthesis of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Attachment of the 2-Methoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 2-methoxybenzoyl chloride under basic conditions.
Formation of the Ether Bond: The final step involves the reaction of the acylated pyrrolidine with 4-hydroxypyridine under suitable conditions to form the ether linkage.
Chemical Reactions Analysis
4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine undergoes various chemical reactions, including:
Scientific Research Applications
4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine can be compared to other similar compounds, such as:
4-Pyrrolidinylpyridine: This compound features a pyrrolidine ring attached to a pyridine ring, similar to this compound, but lacks the 2-methoxybenzoyl group.
1-(4-Methoxybenzoyl)pyrrolidin-2-one: This compound has a similar structure but features a pyrrolidinone ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-16-5-3-2-4-15(16)17(20)19-11-8-14(12-19)22-13-6-9-18-10-7-13/h2-7,9-10,14H,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWKWPORHVXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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